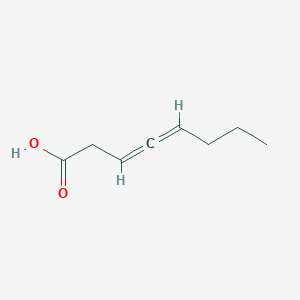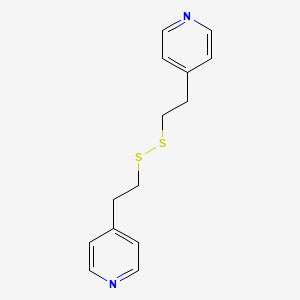
Bis(2-(4-pyridinyl)ethyl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane is an organic compound with the molecular formula C14H16N2S2 and a molecular weight of 276.42 g/mol . It is characterized by the presence of two pyridine rings connected by a disulfide bridge, making it a valuable ligand in coordination chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane can be synthesized through the reaction of 4-pyridylmethyl chloride with sodium disulfide under basic conditions . The reaction typically involves the use of solvents such as ethanol or acetone and requires careful control of temperature and pH to ensure the formation of the desired disulfide bond .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed in aqueous or organic solvents at room temperature.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane primarily involves its ability to form stable complexes with metal ions through coordination bonds . The disulfide bond can undergo redox reactions, allowing the compound to participate in various biochemical processes . The pyridine rings provide additional sites for interaction with biological molecules, enhancing its versatility in research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dithiodipyridine: Similar structure with a disulfide bond connecting two pyridine rings.
1,2-Bis(4-pyridyl)ethane: Contains two pyridine rings connected by an ethane bridge instead of a disulfide bond.
Uniqueness
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane is unique due to its disulfide bridge, which imparts distinct redox properties and the ability to form reversible covalent bonds . This makes it particularly useful in applications requiring dynamic and reversible interactions, such as in the design of responsive materials and biochemical assays .
Eigenschaften
Molekularformel |
C14H16N2S2 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4-[2-(2-pyridin-4-ylethyldisulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-7-15-8-2-13(1)5-11-17-18-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2 |
InChI-Schlüssel |
LFNOKCRXVALZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCSSCCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
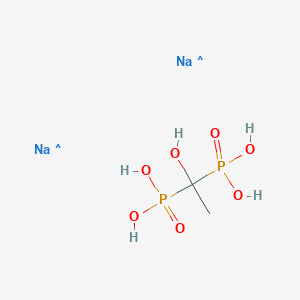
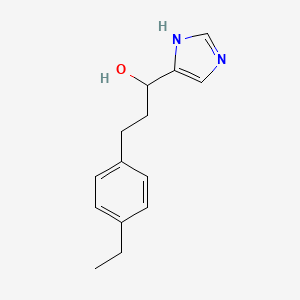
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)
![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
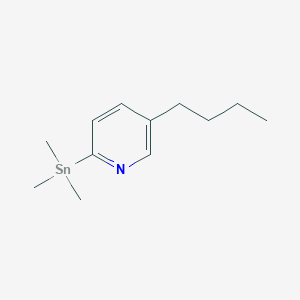
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
